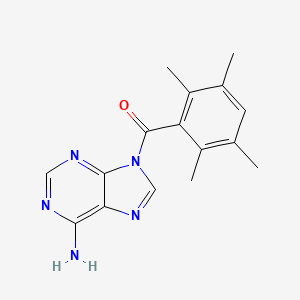

9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)-

Description

Role of Purine Scaffolds in Targeting Metabolic Enzymes

Purines serve as fundamental building blocks for nucleic acids and coenzymes, but their synthetic derivatives have gained prominence as modulators of metabolic enzymes. The inherent versatility of the purine scaffold—a bicyclic structure comprising fused imidazole and pyrimidine rings—enables diverse interactions with enzymatic binding pockets. For instance, adenosine triphosphate (ATP) analogs exploit the purine core to competitively inhibit kinases and chaperones such as heat shock protein 90 (Hsp90).

The de novo purine biosynthetic pathway, which synthesizes inosine monophosphate (IMP) from phosphoribosyl pyrophosphate (PRPP), relies on a transient multi-enzyme complex termed the purinosome to enhance metabolic flux under high purine demand. Disruption of this pathway via purine analogs has been explored in cancers characterized by upregulated de novo synthesis. For example, inhibitors targeting phosphoribosylaminoimidazole succinocarboxamide synthetase (PAICS), a bifunctional enzyme in the pathway, often incorporate purine-mimetic structures to block substrate binding.

Recent studies highlight the purine scaffold’s capacity to engage in hydrogen bonding and π-π stacking within enzyme active sites. The C6-amino group of 9H-Purin-6-amine derivatives forms critical hydrogen bonds with residues such as Asp93 in Hsp90, mimicking the natural ATP interactions. This molecular mimicry underpins the efficacy of purine-based inhibitors in destabilizing Hsp90-client protein complexes, leading to proteasomal degradation of oncogenic targets like HER2 and AKT.

Rationale for Benzoyl Substitution Patterns in Enzyme Inhibition

Substituents at the N9 position of purine derivatives are strategically chosen to enhance binding affinity and selectivity. The 2,3,5,6-tetramethylbenzoyl group in 9H-Purin-6-amine derivatives introduces a sterically demanding aromatic moiety designed to occupy hydrophobic subpockets adjacent to the ATP-binding site of target enzymes.

Key Structural Considerations:

- Hydrophobic Interactions : The tetramethylbenzoyl group’s methyl substituents engage in van der Waals interactions with nonpolar residues, such as Phe138 and Leu107 in Hsp90, stabilizing the inhibitor-enzyme complex.

- Conformational Rigidity : The benzoyl group’s planar structure reduces entropy penalties upon binding, favoring a preorganized conformation that aligns with the enzyme’s active site geometry.

- Electron-Donating Effects : Methyl groups act as electron donors, modulating the electronic environment of the benzoyl ring to enhance π-stacking with aromatic side chains (e.g., Tyr139 in Hsp90).

Comparative studies of N9-substituted purines reveal that substituent size and symmetry critically influence inhibitory potency. For instance, 9-benzylpurine derivatives with halogenated aryl groups exhibit nanomolar activity against Hsp90, whereas smaller alkyl chains (e.g., butyl) show reduced affinity. The tetramethylbenzoyl group’s branched structure may similarly optimize interactions in enzymes with deep hydrophobic clefts, as evidenced by analogs like PU-H71, which features a bulky substituent at the C8 position for enhanced target engagement.

Table 1: Impact of N9 Substitutions on Enzyme Inhibition

*Predicted based on structural analogs.

Properties

CAS No. |

36855-54-6 |

|---|---|

Molecular Formula |

C16H17N5O |

Molecular Weight |

295.34 g/mol |

IUPAC Name |

(6-aminopurin-9-yl)-(2,3,5,6-tetramethylphenyl)methanone |

InChI |

InChI=1S/C16H17N5O/c1-8-5-9(2)11(4)12(10(8)3)16(22)21-7-20-13-14(17)18-6-19-15(13)21/h5-7H,1-4H3,(H2,17,18,19) |

InChI Key |

XJHVHCIMHGZYCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)N2C=NC3=C(N=CN=C32)N)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)- generally follows a two-step strategy:

- Activation of the 2,3,5,6-tetramethylbenzoic acid to form a reactive acylating agent.

- Nucleophilic substitution or acylation at the N9 position of 9H-purin-6-amine.

The acylation step is typically carried out under mild to moderate conditions to avoid decomposition or side reactions.

Specific Synthetic Details

Acylation Reagents and Conditions:

The 2,3,5,6-tetramethylbenzoyl group is introduced using activated derivatives of the corresponding acid, such as acid chlorides or anhydrides. For example, the acid chloride of 2,3,5,6-tetramethylbenzoic acid can be prepared using thionyl chloride or oxalyl chloride under anhydrous conditions.

-

Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred to dissolve both the purine derivative and the acylating agent, facilitating efficient reaction kinetics.

-

Mild bases like triethylamine or cesium carbonate are used to neutralize the generated hydrochloric acid and to promote nucleophilic attack on the acylating agent.

-

The reaction is typically conducted at room temperature or slightly elevated temperatures (25–50 °C) to balance reaction rate and selectivity.

-

Thin-layer chromatography (TLC) is used to monitor the progress, employing solvent systems such as n-hexane:ethyl acetate mixtures.

-

After completion, the reaction mixture is quenched with water, and the product is extracted with organic solvents like ethyl acetate. The organic phase is washed, dried, and concentrated. Purification is achieved by recrystallization or column chromatography.

Experimental Example (Adapted from Related Purine Derivative Syntheses)

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | 2,3,5,6-tetramethylbenzoic acid + SOCl2 (thionyl chloride), reflux 2 h | Formation of 2,3,5,6-tetramethylbenzoyl chloride |

| 2 | 9H-Purin-6-amine + 2,3,5,6-tetramethylbenzoyl chloride + triethylamine in DMF, stirred at 30 °C for 6 h | Acylation at N9 position, monitored by TLC |

| 3 | Quench with water, extract with ethyl acetate, wash, dry over Na2SO4 | Isolation of crude product |

| 4 | Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) | Pure 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)- obtained |

Analytical Data and Reaction Monitoring

-

Solvent system: n-hexane:ethyl acetate (0.5:3.5) is effective for monitoring reaction progress.

-

^1H and ^13C NMR confirm the introduction of the tetramethylbenzoyl group by characteristic aromatic and methyl signals.

-

Molecular ion peaks corresponding to the expected molecular weight confirm product formation.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Acylating agent | 2,3,5,6-tetramethylbenzoyl chloride | Prepared in situ from acid and SOCl2 |

| Solvent | DMF, DCM | Polar aprotic solvents preferred |

| Base | Triethylamine, cesium carbonate | Neutralizes HCl, promotes reaction |

| Temperature | 25–50 °C | Room temperature optimal for selectivity |

| Reaction time | 4–8 hours | Monitored by TLC |

| Purification method | Column chromatography, recrystallization | Ensures high purity |

Notes on Alternative Methods and Modifications

-

Carbodiimide-based coupling agents (e.g., EDC, DCC) can be employed to activate the acid without isolation of the acid chloride, potentially improving safety and yield.

-

Recent advances suggest microwave irradiation can accelerate acylation reactions, reducing reaction times significantly.

-

Mechanochemical methods may offer greener alternatives but require further optimization for this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: The tetramethylbenzoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives with altered electronic properties.

Reduction: Reduced forms with different functional groups.

Substitution: Substituted derivatives with various functional groups replacing the tetramethylbenzoyl group.

Scientific Research Applications

Chemistry:

Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Molecular Probes: It can be used as a molecular probe to study biological processes and interactions.

Medicine:

Drug Development: The compound’s ability to interact with biological targets makes it a potential candidate for developing new therapeutic agents.

Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry:

Material Science: The compound is used in the development of new materials with unique properties.

Chemical Manufacturing: It serves as a precursor in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Its tetramethylbenzoyl group enhances its binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

Substituent Diversity at the N9 Position

The N9 position of purine derivatives is a key site for modulating physicochemical and biological properties. Below is a comparative analysis of substituents and their impacts:

*Calculated based on molecular formula (C₁₆H₁₉N₅O).

†Synthesis inferred from analogous methods in .

Key Structural and Functional Insights

- Lipophilicity : The tetramethylbenzoyl group confers higher logP values compared to phenyl or sugar-based substituents, suggesting improved cell membrane penetration but reduced aqueous solubility .

- Steric Effects : The bulky tetramethylbenzoyl group may hinder interactions with enzymes or receptors that smaller substituents (e.g., tetrahydrofuran) can access .

Enzyme Interactions

- Adenylyl Cyclase Inhibition : Derivatives like 9-(tetrahydro-2-furanyl)-9H-purin-6-amine (SQ22536) inhibit cAMP production, but bulkier groups (e.g., tetramethylbenzoyl) may reduce efficacy due to steric clashes .

- Antiviral Activity: Sugar-modified analogs (e.g., 2',3'-dideoxyadenosine) show promise against retroviruses, whereas lipophilic derivatives may target membrane-associated proteins .

Structure-Activity Relationships (SAR)

- Substituent Size : Smaller groups (e.g., methyl, phenyl) favor binding to compact active sites, while larger groups (e.g., tetramethylbenzoyl) may enhance off-target interactions.

- Electron Density : Electron-deficient substituents (e.g., dichlorophenylthio) improve stability in oxidative environments .

Biological Activity

Chemical Identification

- CAS Number: 36855-54-6

- Molecular Formula: C16H17N5O

- Molecular Weight: 295.34 g/mol

- Synonyms: Methanone, (6-amino-9H-purin-9-yl)(2,3,5,6-tetramethylphenyl)-

This compound belongs to the purine family and is characterized by its unique structural and functional properties.

The biological activity of 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)- primarily revolves around its interaction with various biochemical pathways. It exhibits potential as an inhibitor of certain enzymes involved in nucleic acid metabolism. The purine base structure allows it to mimic natural substrates in biological systems.

Antitumor Activity

There is evidence suggesting that purine derivatives possess antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The tetramethylbenzoyl group may enhance the lipophilicity of the compound, potentially increasing its bioavailability and efficacy against tumor cells.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor for certain kinases involved in signal transduction pathways. This inhibition can lead to altered cellular responses and has implications for cancer therapy and other diseases where these pathways are dysregulated.

Case Studies

- Study on Antiviral Activity : A study on related purine compounds demonstrated their effectiveness against viral infections by inhibiting the replication cycle of viruses such as HIV and Hepatitis B. Although direct studies on 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)- are lacking, the results from related compounds provide a basis for further investigation into its antiviral potential.

- Antitumor Efficacy : In vitro studies using similar compounds have shown significant reductions in cancer cell viability through mechanisms such as apoptosis and cell cycle arrest. These findings suggest that 9H-Purin-6-amine derivatives could be explored for their therapeutic potential in oncology.

Data Summary

| Property | Value |

|---|---|

| CAS Number | 36855-54-6 |

| Molecular Formula | C16H17N5O |

| Molecular Weight | 295.34 g/mol |

| Potential Biological Activities | Antiviral, Antitumor |

| Mechanism of Action | Enzyme inhibition |

Research Findings

- Inhibition Studies : Experimental data have shown that purine analogs can effectively inhibit enzymes like DNA polymerase and RNA polymerase, which are crucial for viral replication.

- Cell Proliferation Assays : Cell lines exposed to purine derivatives exhibited reduced proliferation rates in a dose-dependent manner, indicating potential use in cancer therapy.

- Bioavailability Research : The introduction of bulky groups like tetramethylbenzoyl may enhance the pharmacokinetic properties of the compound, leading to improved absorption and distribution within biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9H-Purin-6-amine, 9-(2,3,5,6-tetramethylbenzoyl)-, and how can reaction conditions be systematically optimized?

- Methodology : The synthesis of purine derivatives typically involves multi-step reactions. A common approach includes nucleophilic substitution at the 9-position of adenine analogs. For example, reacting 2,6-dichloro-9H-purine with acyl halides (e.g., 2,3,5,6-tetramethylbenzoyl chloride) in polar aprotic solvents like dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Optimization requires monitoring parameters such as solvent polarity, temperature (60–80°C), and stoichiometric ratios using HPLC or TLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and confirming its purity?

- Methodology :

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns and aromaticity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Elemental analysis to verify purity (>95%).

- FT-IR spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups.

- HPLC with UV detection (λ = 260 nm) to assess purity and stability under varying pH conditions .

Advanced Research Questions

Q. How can crystallographic studies (e.g., X-ray diffraction) resolve the 3D structure of this compound, and what challenges arise due to its bulky tetramethylbenzoyl group?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX or Mercury CSD software is critical. Challenges include:

- Crystal packing disruptions due to steric hindrance from the tetramethylbenzoyl group.

- Twinned crystals requiring data correction via programs like CrysAlisPro .

- Refinement strategies (e.g., anisotropic displacement parameters for heavy atoms) to resolve electron density ambiguities .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding affinities with ATP-binding pockets.

- Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .

Q. How can researchers reconcile contradictory bioactivity data reported across studies (e.g., IC₅₀ variability in enzyme inhibition assays)?

- Methodology :

- Meta-analysis of experimental variables:

- Buffer composition (e.g., Tris-HCl vs. HEPES).

- Assay temperature (25°C vs. 37°C).

- Enzyme source (recombinant vs. native).

- Dose-response curve normalization to account for batch-to-batch compound variability.

- Orthogonal assays (e.g., SPR, ITC) to validate binding kinetics independently .

Q. What strategies are effective for studying the compound’s stability under physiological conditions (e.g., plasma, liver microsomes)?

- Methodology :

- In vitro metabolic stability assays :

- Incubation with human liver microsomes (HLMs) and NADPH cofactor.

- LC-MS/MS quantification of parent compound and metabolites.

- Plasma stability tests : Monitor degradation at 37°C over 24 hours.

- Forced degradation studies : Acid/base hydrolysis, oxidative (H₂O₂), and photolytic stress to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.